molecular formula C9H14N4O B11808847 (4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone

(4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone

Cat. No.: B11808847
M. Wt: 194.23 g/mol
InChI Key: QMINJQDHRDGPJZ-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone is a chemical compound with the molecular formula C₁₀H₁₅N₃O It is a derivative of piperidine and pyrazole, which are both important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone typically involves the reaction of 4-aminopiperidine with a pyrazole derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the piperidine and pyrazole moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

(4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

    (4-Aminopiperidin-1-yl)(1H-pyrazol-5-yl)methanone: Similar structure but with a different position of the pyrazole ring.

    (4-Aminopiperidin-1-yl)(1H-pyrazol-4-yl)methanone: Another positional isomer with different chemical properties.

Uniqueness

(4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone is unique due to its specific structural configuration, which can result in distinct biological activity and chemical reactivity compared to its isomers .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C9H14N4O/c10-7-2-5-13(6-3-7)9(14)8-1-4-11-12-8/h1,4,7H,2-3,5-6,10H2,(H,11,12)

InChI Key

QMINJQDHRDGPJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=NN2

Origin of Product

United States

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